REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C:16]#[N:17].N1C=CC=CC=1.O>C(#N)C>[C:16]([CH2:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([NH:5][C:1](=[O:3])[CH3:2])[CH:7]=2)[NH:11][CH:10]=1)#[N:17]
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Name
|
|
Quantity
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0.21 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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NC=1C=C2C(=CNC2=CC1)CC#N
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Name
|
|
Quantity
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0.24 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
|
O
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Type
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CUSTOM
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Details
|
was stirred at 0° for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When the addition
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×25 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure to a brown solid (0.5 g) which
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Type
|
CUSTOM
|
Details
|
was crystallised from an ethanol-cyclohexane mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CNC2=CC=C(C=C12)NC(C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |